2,2-Dimethylpyrrolidine-1-carbonyl chloride

Description

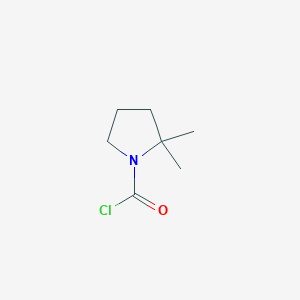

2,2-Dimethylpyrrolidine-1-carbonyl chloride is a pyrrolidine derivative functionalized with a carbonyl chloride group at the 1-position and two methyl substituents at the 2-position. Its molecular formula is C₇H₁₁ClNO (molecular weight: 176.62 g/mol). The compound is characterized by its high reactivity due to the electron-withdrawing carbonyl chloride group, which facilitates nucleophilic acyl substitution reactions. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications where sterically hindered scaffolds are required .

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpyrrolidine-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c1-7(2)4-3-5-9(7)6(8)10/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWCGSZACCSMTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylpyrrolidine-1-carbonyl chloride typically involves the reaction of 2,2-dimethylpyrrolidine with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and reactive gas. The general reaction scheme is as follows:

2,2-Dimethylpyrrolidine+Phosgene→2,2-Dimethylpyrrolidine-1-carbonyl chloride+Hydrogen chloride

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to manage the hazardous nature of phosgene. The use of such reactors allows for better control over reaction conditions, including temperature and pressure, thereby enhancing safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylpyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,2-dimethylpyrrolidine and hydrochloric acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous media at ambient temperature.

Reduction: Requires anhydrous conditions and a suitable solvent like diethyl ether.

Major Products:

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Alcohols: Formed from reduction reactions.

Scientific Research Applications

2,2-Dimethylpyrrolidine-1-carbonyl chloride is utilized in various scientific research applications, including:

Organic Synthesis: As a reagent for introducing the 2,2-dimethylpyrrolidine moiety into target molecules.

Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.

Material Science: Used in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpyrrolidine-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between 2,2-dimethylpyrrolidine-1-carbonyl chloride and analogous compounds:

Physical and Spectroscopic Properties

- The dimethyl groups in the target compound likely reduce its melting point compared to polar derivatives like carboxylic acids.

- Spectroscopic Data : The IR spectrum of compound 8 () shows a carbonyl stretch at 1723 cm⁻¹, whereas the target compound’s acyl chloride group would exhibit a higher-frequency C=O stretch (~1800 cm⁻¹). ¹H NMR would distinguish the dimethyl groups (δ ~1.2 ppm for CH₃) from other substituents .

Stability and Handling Considerations

- Storage : Unlike stable esters (e.g., ’s compound, stable at -20°C for ≥5 years), acyl chlorides like this compound require anhydrous conditions and low temperatures to prevent hydrolysis.

Biological Activity

2,2-Dimethylpyrrolidine-1-carbonyl chloride is a chemical compound notable for its potential applications in organic synthesis and medicinal chemistry. Its structure includes a pyrrolidine ring and a carbonyl chloride functional group, which endows it with significant reactivity. This article explores its biological activity, synthesis, and potential applications based on existing research.

Chemical Structure and Properties

- Molecular Formula : CHClN\O

- Molecular Weight : 161.63 g/mol

- Functional Group : Carbonyl chloride (acyl chloride)

The presence of the carbonyl chloride functional group suggests that this compound can act as an acylating agent, facilitating various chemical transformations. This property is crucial in organic synthesis, particularly in the modification of biologically active compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 2,2-dimethylpyrrolidine with phosgene (carbonyl dichloride). This reaction must be conducted under controlled conditions due to the toxicity of phosgene. The general reaction scheme can be represented as follows:

In industrial settings, continuous flow reactors may enhance safety and efficiency by maintaining controlled reaction conditions.

Case Studies and Related Research

- Antibacterial Activity : Research on pyrrole derivatives has shown significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. For instance, certain pyrrole-based compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 0.8 to 100 µg/mL against these bacteria .

- Enzyme Inhibition : Studies have highlighted the potential of pyrrolidine derivatives in inhibiting dihydrofolate reductase (DHFR), an important target in antibacterial drug development. Compounds similar to this compound have exhibited promising docking scores against DHFR enzymes .

- Molecular Docking Studies : Molecular docking investigations have revealed that structurally related compounds exhibit favorable binding interactions with enzyme active sites, indicating potential therapeutic applications in treating infections caused by resistant bacteria .

Comparative Analysis of Similar Compounds

The following table summarizes notable compounds related to this compound:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2,4-Dimethylpyrrolidine-1-carbonyl chloride | 89629-91-4 | Similar structure; used in organic synthesis |

| 1-Chlorocarbonyl-4-piperidinopiperidine | 143254-82-4 | Contains piperidine; utilized in pharmaceutical chemistry |

| 3-Methylpyrrolidine | 109-55-7 | Lacks carbonyl chloride; involved in various reactions |

These compounds share structural similarities and exhibit varying degrees of reactivity and biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2,2-dimethylpyrrolidine-1-carbonyl chloride?

- Answer: The synthesis typically involves reacting 2,2-dimethylpyrrolidine with a chlorinating agent such as phosgene (COCl₂) or thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds via nucleophilic substitution at the pyrrolidine nitrogen, with the dimethyl groups influencing steric accessibility. For analogous pyrrolidine derivatives, controlled temperature (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions .

- Key Data:

| Parameter | Condition/Value | Source |

|---|---|---|

| Reaction Solvent | Dichloromethane or THF | |

| Typical Yield | 60–80% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer:

- ¹H/¹³C NMR : Identify methyl groups (δ ~1.2–1.5 ppm for CH₃) and carbonyl signals (δ ~160–170 ppm for C=O).

- IR Spectroscopy : Confirm the carbonyl chloride stretch (~1800 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) align with the molecular formula C₇H₁₁ClNO .

Q. How should researchers handle and store this compound to ensure stability?

- Answer: Store under inert gas (argon) at –20°C in moisture-free environments. Hydrolysis of the carbonyl chloride group is a major degradation pathway, necessitating strict anhydrous handling. Use sealed glass ampoules or Schlenk flasks for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

- Answer: The 2,2-dimethyl substituents introduce steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Kinetic studies on analogous pyrrolidine derivatives show reduced reaction rates with bulky nucleophiles (e.g., tert-butanol vs. methanol). Computational modeling (DFT) can predict transition-state geometries to optimize reaction conditions .

- Table: Reactivity Comparison

| Nucleophile | Relative Rate (vs. CH₃OH) |

|---|---|

| CH₃OH | 1.0 (reference) |

| (CH₃)₃COH | 0.3 |

| NH₃ | 2.5 |

Q. How do competing reaction pathways (e.g., elimination vs. substitution) affect synthetic outcomes?

- Answer: Elevated temperatures (>40°C) or polar aprotic solvents (e.g., DMF) favor elimination, forming 2,2-dimethylpyrrolidine and CO₂. Substitution dominates at lower temperatures (0–25°C) with non-polar solvents (e.g., toluene). Monitoring by TLC or in-situ IR is recommended to track intermediate species .

Q. What strategies mitigate racemization in chiral derivatives synthesized from this compound?

- Answer: Use enantiomerically pure 2,2-dimethylpyrrolidine precursors. Kinetic resolution via chiral catalysts (e.g., BINOL-phosphates) or low-temperature reactions (<–10°C) reduces epimerization. Circular dichroism (CD) or chiral HPLC validates enantiomeric excess .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s solubility in polar solvents. How should researchers reconcile this?

- Answer: Discrepancies arise from varying purity levels (technical vs. analytical grade) and hydration states. For reproducible results, pre-dry solvents over molecular sieves and confirm solubility via gravimetric analysis. PubChem data for analogous compounds suggests moderate solubility in THF (~50 mg/mL) but poor in water (<1 mg/mL) .

Methodological Recommendations

Q. What purification techniques are optimal for isolating this compound?

- Answer: Fractional distillation under reduced pressure (bp ~80–90°C at 10 mmHg) or column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Purity >95% is achievable, verified by GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.